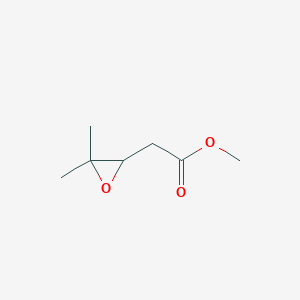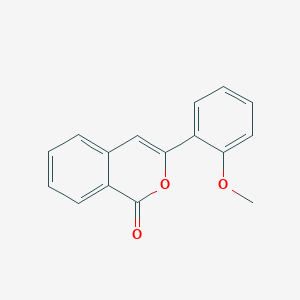![molecular formula C22H23N5O B055356 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile CAS No. 113366-97-5](/img/structure/B55356.png)
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile, also known as DABCO TTF, is a molecule that has been widely studied for its potential applications in scientific research. This molecule has been synthesized using a variety of methods and has been shown to have a range of biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is not fully understood. However, it is believed that the molecule acts as an electron donor, transferring electrons to acceptor molecules in a process known as charge transfer. This charge transfer process is responsible for the molecule's excellent electron transport properties.
Biochemical And Physiological Effects
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the molecule has antioxidant properties, which may make it a potential candidate for use in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have antibacterial properties, making it a potential candidate for use in the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF in lab experiments is its excellent electron transport properties. This makes it a valuable tool for studying the behavior of electrons in organic electronic devices. However, one limitation of using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF is its low solubility in common solvents such as water and ethanol. This can make it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF. One area of interest is the development of new organic electronic devices using 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a key component. Additionally, further studies are needed to fully understand the mechanism of action of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF and its potential applications in the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is a need for the development of new synthesis methods for 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF that are more efficient and environmentally friendly.
Synthesis Methods
The synthesis of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been achieved using a variety of methods. One common method involves the reaction of 4-(dibutylamino)benzaldehyde with 2,3-dicyano-5,6-dichlorobenzoquinone in the presence of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile (1,4-diazabicyclo[2.2.2]octane) as a catalyst. This reaction results in the formation of 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF as a yellow solid.
Scientific Research Applications
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of organic electronics. 2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile TTF has been shown to have excellent electron transport properties, making it a potential candidate for use in organic electronic devices such as solar cells, transistors, and light-emitting diodes.
properties
CAS RN |
113366-97-5 |
|---|---|
Product Name |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
Molecular Formula |
C22H23N5O |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
2-[3-cyano-4-[4-(dibutylamino)phenyl]-5-oxopyrrol-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C22H23N5O/c1-3-5-11-27(12-6-4-2)18-9-7-16(8-10-18)20-19(15-25)21(26-22(20)28)17(13-23)14-24/h7-10H,3-6,11-12H2,1-2H3,(H,26,28) |
InChI Key |
JBAOEXGWBPLHDL-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C2=C(C(=C(C#N)C#N)NC2=O)C#N |
synonyms |
2-[3-Cyano-4-[4-(dibutylamino)phenyl]-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene]malononitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-[N-[2-Chloro-5-[4-(2,4-di-tert-pentylphenoxy)butyrylamino]phenyl]carbamoyl]-3,3-dimethyl-2-oxobutyl]-1H-benzotriazole-6-carboxylic acid phenyl ester](/img/structure/B55273.png)



![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)






